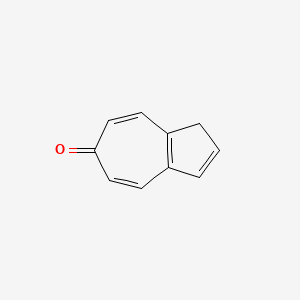
Azulen-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulen-6(1H)-one is a heterocyclic compound with a unique structure that features a seven-membered ring fused to a five-membered ring This compound is part of the azulene family, known for their deep blue color and aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azulen-6(1H)-one can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, which utilizes organotin reagents of azulenes . This method provides easy access to poly(azulen-6-yl)benzene derivatives . Another method involves the migratory rearrangement of spirocycles, which leads to the construction of structurally rigid Azulen-6(1H)-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Análisis De Reacciones Químicas
Types of Reactions: Azulen-6(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for diverse reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Stille cross-coupling reaction employs organotin reagents , while other reactions may use different catalysts and solvents to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Stille cross-coupling reaction produces poly(azulen-6-yl)benzene derivatives , while other reactions may yield different substituted azulene compounds.
Aplicaciones Científicas De Investigación
Azulen-6(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, its unique structure and reactivity make it a valuable tool for studying biochemical pathways and interactions. In medicine, this compound derivatives have shown potential as therapeutic agents due to their biological activity . Additionally, in industry, this compound is used in the development of advanced materials and dyes .
Mecanismo De Acción
The mechanism of action of Azulen-6(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Azulen-6(1H)-one include other azulene derivatives such as azulen-2-ylmethylene(triphenyl)phosphorane and 1H,2H,3H-cyclopenta[a]azulen-6-ylmethane .
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its seven-membered ring fused to a five-membered ring provides unique chemical properties that differentiate it from other azulene derivatives. This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
63752-83-0 |
|---|---|
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1H-azulen-6-one |
InChI |
InChI=1S/C10H8O/c11-10-6-4-8-2-1-3-9(8)5-7-10/h1-2,4-7H,3H2 |
Clave InChI |
XSMSTQSVQQXTED-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


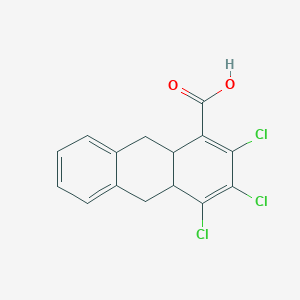
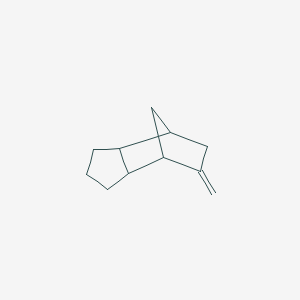
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
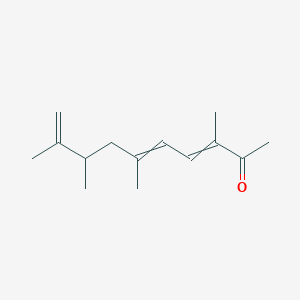
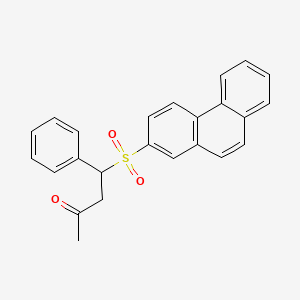
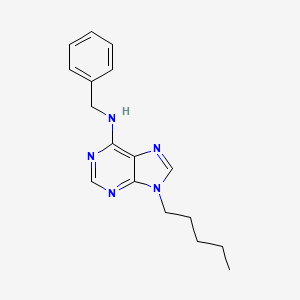

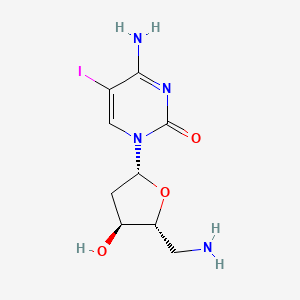

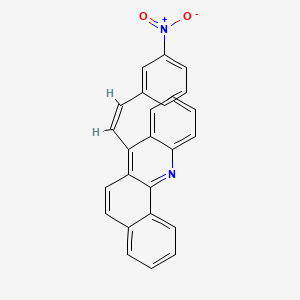
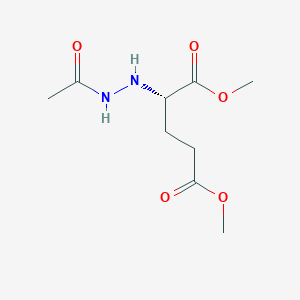


![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
